molecular formula C8H6ClFN4S B1390946 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1152598-13-4

4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1390946
CAS No.: 1152598-13-4
M. Wt: 244.68 g/mol
InChI Key: BWDZCQBJBQSNTE-UHFFFAOYSA-N
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Description

4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-2-fluoroaniline with thiocarbohydrazide under acidic conditions to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt essential biological processes in microorganisms, leading to their death. The compound may also interfere with the synthesis of nucleic acids or proteins, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can enhance the compound’s biological activity and alter its chemical reactivity compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

4-amino-3-(4-chloro-2-fluorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN4S/c9-4-1-2-5(6(10)3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDZCQBJBQSNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-amino-5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

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